Daprodustat Bishydroxylated Metabolite is a significant compound derived from daprodustat, which is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily indicated for treating anemia associated with chronic kidney disease. This compound works by stabilizing hypoxia-inducible factors, thereby promoting erythropoiesis in patients who cannot adequately produce erythropoietin due to their condition. Daprodustat was developed by GlaxoSmithKline and has been recognized as a first-in-class medication for this purpose, receiving approval in various regions, including the United States in February 2023 .
The primary source of daprodustat and its metabolites is through pharmaceutical synthesis, specifically designed to inhibit prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). The metabolic pathways of daprodustat yield several metabolites, including the bishydroxylated form, which has been studied for its pharmacological activity and safety profile .
The synthesis of daprodustat and its metabolites involves several chemical reactions that utilize various organic compounds. The primary synthetic route includes the formation of the core pyrimidine structure followed by functionalization to introduce hydroxyl groups.
The molecular formula for daprodustat is with a molecular weight of approximately 393.44 g/mol. The compound features a complex structure that includes multiple rings and functional groups critical for its biological activity.
Daprodustat undergoes several metabolic transformations in vivo:
The metabolic pathways have been characterized using high-performance liquid chromatography coupled with mass spectrometry to identify and quantify the metabolites formed .
Daprodustat works by inhibiting hypoxia-inducible factor prolyl hydroxylases, which are enzymes responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes:
Clinical studies have demonstrated that daprodustat effectively raises hemoglobin levels comparable to traditional erythropoiesis-stimulating agents while maintaining safety profiles .
Relevant data indicates that daprodustat exhibits high plasma protein binding (>99%), influencing its pharmacokinetic properties significantly .
Daprodustat Bishydroxylated Metabolite is primarily used in clinical settings for:
Additionally, due to its mechanism of action, it has garnered interest in fields related to hypoxia responses and therapeutic interventions in conditions associated with low oxygen availability .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5